Differential Cytokine Modulation: AS101 vs. IFN-γ in IL-10 Inhibition with Preserved Macrophage Priming
In a head-to-head comparison with interferon-gamma (IFN-γ), AS101 demonstrates distinct functional differentiation in cytokine modulation. While both AS101 and IFN-γ inhibit IL-10 production, AS101 does not prime macrophages for LPS-induced nitric oxide release, nor does it significantly affect monocyte HLA-DR expression—activities that are characteristic of IFN-γ-mediated immune activation [1]. This functional divergence defines AS101 as a partial IFN-γ agonist rather than a full mimic.
| Evidence Dimension | Macrophage priming for LPS-induced nitric oxide release |
|---|---|
| Target Compound Data | No significant priming effect observed |
| Comparator Or Baseline | IFN-γ: Potent priming of nitric oxide release; AS101 did not significantly affect monocyte HLA-DR expression |
| Quantified Difference | Qualitative functional divergence: AS101 does not induce nitric oxide priming or HLA-DR upregulation, unlike IFN-γ |
| Conditions | LPS-stimulated mouse peritoneal macrophages and human monocytes; in vitro cytokine release assays |
Why This Matters
This differentiation is critical for applications requiring selective IL-10 suppression without triggering broad pro-inflammatory macrophage activation, potentially reducing off-target inflammatory toxicity.
- [1] Strassmann G, Kambayashi T, Killion JJ, Wink D, Kizaki T, Kalechman Y, Sredni B. The immunomodulator AS-101 inhibits IL-10 release and augments TNF alpha and IL-1 alpha release by mouse and human mononuclear phagocytes. Cell Immunol. 1997 Mar 15;176(2):180-5. doi:10.1006/cimm.1997.1087. PMID: 9073392. View Source
